tert-Butyl (2-amino-5-fluorophenyl)carbamate
Overview
Description
tert-Butyl (2-amino-5-fluorophenyl)carbamate is a chemical compound with the molecular formula C11H15FN2O2. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorine atom attached to a phenyl ring, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-amino-5-fluorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired carbamate product .
Another method involves the use of tert-butyl chloroformate as the carbonylating agent. In this reaction, 2-amino-5-fluoroaniline is treated with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistent quality. The use of high-purity reagents and controlled reaction conditions is crucial in industrial settings to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-amino-5-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form more complex structures.
Common Reagents and Conditions
Bases: Sodium carbonate, triethylamine
Carbonylating Agents: Di-tert-butyl dicarbonate, tert-butyl chloroformate
Catalysts: Palladium catalysts for coupling reactions
Solvents: Dichloromethane, methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl group yields 2-amino-5-fluoroaniline, while coupling reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
tert-Butyl (2-amino-5-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-amino-5-fluorophenyl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-bromo-5-fluorophenyl)carbamate
- tert-Butyl (2-amino-5-chlorophenyl)carbamate
- tert-Butyl (2-amino-5-methylphenyl)carbamate
Uniqueness
tert-Butyl (2-amino-5-fluorophenyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and binding affinity of compounds, making them more effective in various applications. The tert-butyl group also provides steric protection, allowing selective reactions to occur at other positions on the molecule .
Properties
IUPAC Name |
tert-butyl N-(2-amino-5-fluorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELBQUPQCJZQQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697614 | |
Record name | tert-Butyl (2-amino-5-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362670-07-3 | |
Record name | tert-Butyl (2-amino-5-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-(tert-Butoxycarbonyl)-4-fluoro-1,2-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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